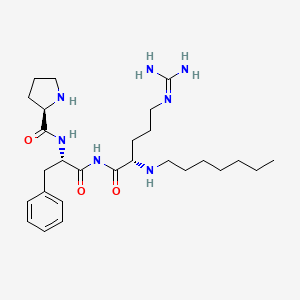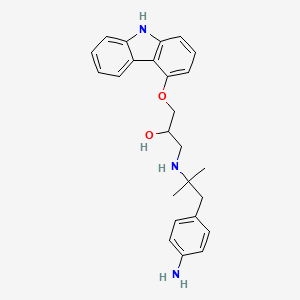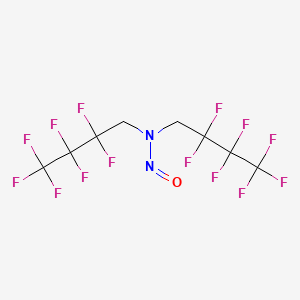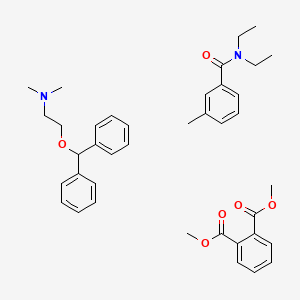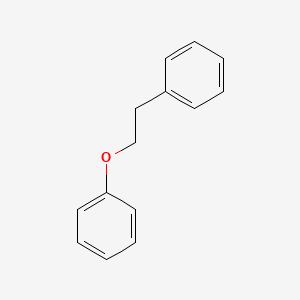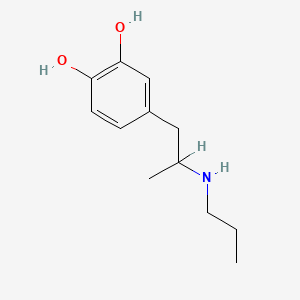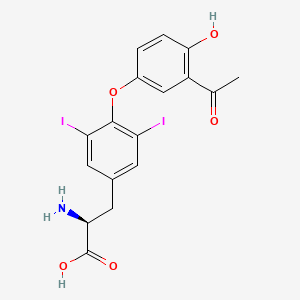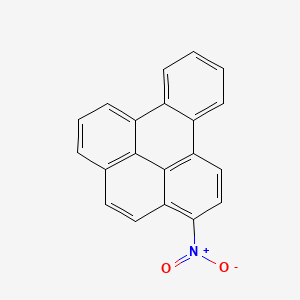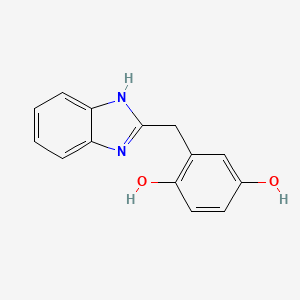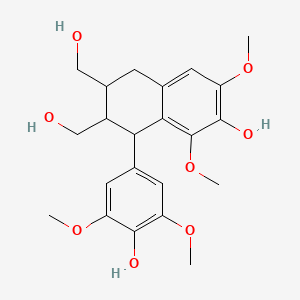
Adenosine 6-N-phosphoramidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine 6-N-phosphoramidate is a unique organophosphorus compound characterized by the presence of a covalent bond between the phosphorus atom and the nitrogen atom This compound is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of adenosine 6-N-phosphoramidate typically involves the phosphitylation of the amino group of appropriately protected adenosine derivatives. This process can be achieved through various synthetic routes, including salt elimination, oxidative cross-coupling, azide reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) reactions . Each of these methods requires specific reaction conditions, such as the use of specific reagents, solvents, and temperature controls.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions: Adenosine 6-N-phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can produce various substituted adenosine derivatives.
科学研究应用
Adenosine 6-N-phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Industry: this compound is utilized in the production of pharmaceuticals and other biologically active compounds
作用机制
The mechanism of action of adenosine 6-N-phosphoramidate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, and other biomolecules. This interaction can lead to changes in cellular signaling pathways, gene expression, and metabolic processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
相似化合物的比较
Adenosine 6-N-phosphoramidate can be compared with other similar compounds, such as:
Adenosine 5’-phosphoramidate: Another derivative of adenosine with a similar structure but different functional properties.
Cytidine 4-N-phosphoramidate: A related compound with a phosphoramidate group attached to cytidine.
Guanosine 2-N-phosphoramidate: A guanosine derivative with a phosphoramidate group
Uniqueness: this compound is unique due to its specific structure and the position of the phosphoramidate group. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
83305-95-7 |
|---|---|
分子式 |
C10H15N6O7P |
分子量 |
362.24 g/mol |
IUPAC 名称 |
[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]oxyphosphonamidic acid |
InChI |
InChI=1S/C10H15N6O7P/c11-24(20,21)23-15-8-5-9(13-2-12-8)16(3-14-5)10-7(19)6(18)4(1-17)22-10/h2-4,6-7,10,17-19H,1H2,(H3,11,20,21)(H,12,13,15)/t4-,6-,7-,10-/m1/s1 |
InChI 键 |
RKWLXYISJINWPV-KQYNXXCUSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NOP(=O)(N)O |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NOP(=O)(N)O |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NOP(=O)(N)O |
同义词 |
6-N-AMP adenosine 6-N-phosphoramidate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


